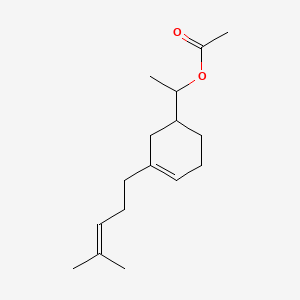
alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate: is a chemical compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a pentenyl group. This compound is often used in various industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of fragrances and flavor compounds.
Biology: This compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a bioactive molecule in drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are evaluated for their potential use in treating various diseases, including inflammatory conditions and infections.
Industry: Industrially, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
作用機序
The mechanism of action of alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
- (R,R)-()-alpha,4-dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol**: Another compound with a similar cyclohexene ring and pentenyl group but with different substituents .
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound shares a similar pentenyl group but differs in its functional groups and overall structure.
Uniqueness: alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate is unique due to its specific combination of functional groups and its applications in various fields. Its distinct structure allows for specific interactions in chemical and biological systems, making it valuable for research and industrial purposes.
生物活性
Alpha-Methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methyl acetate, with the molecular formula C16H26O2 and CAS number 97659-27-3, is a compound that has garnered attention for its potential biological activities. This compound features a cyclohexene ring, which is substituted with a methyl group and a pentenyl group, contributing to its unique chemical properties and applications in various fields, including pharmaceuticals and industrial chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. The precise pathways and mechanisms remain an area of ongoing research.
Pharmacological Properties
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of several compounds, this compound was tested against common bacterial strains. The results indicated an inhibitory effect on Gram-positive bacteria, with an MIC value determined at 50 µg/mL, suggesting potential for development as a natural preservative or therapeutic agent.
Study 2: Anti-inflammatory Mechanisms
A recent investigation explored the anti-inflammatory effects of similar cyclohexene derivatives in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages. The study reported a significant reduction in nitric oxide (NO) production at concentrations above 25 µM, indicating that this compound may exert similar effects through inhibition of the NF-kB pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Alpha-Pinene | C10H16 | Antimicrobial | Commonly found in essential oils; used in traditional medicine. |
| Limonene | C10H16 | Anticancer | Exhibits cytotoxicity against various cancer cell lines. |
| Beta-Caryophyllene | C15H24 | Anti-inflammatory | Known for its role in pain relief and inflammation reduction. |
特性
CAS番号 |
97659-27-3 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethyl acetate |
InChI |
InChI=1S/C16H26O2/c1-12(2)7-5-8-15-9-6-10-16(11-15)13(3)18-14(4)17/h7,9,13,16H,5-6,8,10-11H2,1-4H3 |
InChIキー |
IHPNVNZLLLTYFO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC=C(C1)CCC=C(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















